ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate
Description
Ethyl (1S,2S,3S,4R)-3-[[(benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic β-amino acid derivative featuring a rigid bicyclo[2.2.2]octene scaffold. The compound is characterized by a benzyloxycarbonyl (Cbz)-protected amine group at the 3-position and an ethyl ester at the 2-position. Its stereochemistry (1S,2S,3S,4R) and strained bicyclic framework make it valuable in asymmetric synthesis, peptide mimetics, and medicinal chemistry. The Cbz group serves as a temporary protective moiety for amines, enabling selective deprotection under mild hydrogenolytic conditions .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 3-(phenylmethoxycarbonylamino)bicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-2-23-18(21)16-14-8-10-15(11-9-14)17(16)20-19(22)24-12-13-6-4-3-5-7-13/h3-8,10,14-17H,2,9,11-12H2,1H3,(H,20,22) |
InChI Key |
PHKAUWCEKXVVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1NC(=O)OCC3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves a multi-step process. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and stringent reaction conditions to ensure the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bicyclic derivatives, focusing on structural features, reactivity, and applications.
Bicyclo[2.2.2]octene Derivatives
a. Ethyl (1S,2R,3S,4R)-3-[3-(1-(S)-Phenylethyl)ureido]bicyclo[2.2.2]oct-5-ene-2-carboxylate
- Key Differences :
- Substituent: Ureido group (phenylethyl) vs. Cbz-protected amine.
- Stereochemistry: 2R configuration (vs. 2S in the target compound).
- Reactivity : The ureido group enhances hydrogen-bonding capacity, favoring catalysis or supramolecular assembly. The Cbz group offers orthogonal protection for amines .
- Applications : Used in enantioselective urea synthesis, contrasting with the target compound’s role in peptide coupling .
b. (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Key Differences: Protective Group: Boc (tert-butoxycarbonyl) vs. Cbz. Functional Group: Carboxylic acid (vs. ethyl ester). Reactivity: Boc deprotection requires acidic conditions (e.g., TFA), while Cbz is cleaved via hydrogenolysis. The carboxylic acid enables direct conjugation in solid-phase synthesis . Applications: Preferred in peptide synthesis requiring acid-stable intermediates, unlike the esterified target compound .
Bicyclo[2.2.1]heptene Derivatives
a. (1R,2S,3S,4S)-3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Key Differences: Ring System: Smaller bicyclo[2.2.1]heptene scaffold (higher strain). Substituent: Electron-withdrawing 4-nitrophenyl group. Reactivity: The strained norbornene framework accelerates Diels-Alder reactions, while the nitro group enhances electrophilicity . Applications: Used as a dienophile in cycloadditions, contrasting with the target compound’s role as a β-amino acid precursor .
b. Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate
- Key Differences :
- Functional Group: Ketone (5-oxo) vs. olefin (oct-5-ene).
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), while the olefin in the target compound participates in hydrogenation or epoxidation .
- Applications : Suitable for generating chiral alcohols, unlike the target compound’s utility in peptide backbone construction .
Substituted Bicyclo[2.2.2]octane Derivatives
a. Ethyl (2S,3S)-3-[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]bicyclo[2.2.2]octane-2-carboxylate
Comparative Data Table
Key Research Findings
Stereochemical Influence : The (1S,2S,3S,4R) configuration of the target compound enhances its compatibility with enzymatic resolution methods, unlike the 2R epimer in related bicyclo[2.2.2]octene ureas .
Protective Group Utility : Cbz offers advantages over Boc in hydrogenation-sensitive syntheses, while Boc is preferred for acid-tolerant sequences .
Ring Strain Effects : Bicyclo[2.2.1]heptene derivatives exhibit higher reactivity in cycloadditions due to greater ring strain compared to bicyclo[2.2.2]octene analogs .
Biological Activity
Ethyl (1S,2S,3S,4R)-3-[[(benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate, commonly referred to as compound 1, is a bicyclic compound that has garnered attention due to its potential biological activities. With the molecular formula and a molecular weight of approximately 329.39 g/mol, this compound features a unique bicyclo[2.2.2]octene structure that may contribute to its biological properties.
Molecular Structure
The compound's structure can be represented as follows:
- IUPAC Name : Ethyl (1S,2S,3S,4R)-3-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]oct-5-ene-2-carboxylate
- CAS Number : 1777814-30-8
- Purity : 98%
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 471.2 ± 45.0 °C (Predicted) |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) |
| pKa | 11.41 ± 0.40 (Predicted) |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : This compound could modulate GPCR activity, which plays a crucial role in signal transduction in cells . GPCRs are involved in numerous physiological processes and are common targets for drug development.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes related to metabolic pathways or disease processes, similar to other benzyloxycarbonyl derivatives which have shown enzyme inhibitory activity in various studies.
Anticancer Activity
A study exploring the anticancer effects of structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Properties
Another investigation into the antimicrobial properties of bicyclic compounds revealed that derivatives of bicyclo[2.2.2]octene exhibited notable activity against Gram-positive bacteria, suggesting a potential application in antibiotic development .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
